molecular formula C14H14N2O3S B194098 Monoacetyldapsone CAS No. 565-20-8

Monoacetyldapsone

Cat. No. B194098
CAS RN: 565-20-8
M. Wt: 290.34 g/mol
InChI Key: WDOCBIHNYYQINH-UHFFFAOYSA-N
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Description

Monoacetyldapsone, also known as 4’-sulfanilylacetanilide, MADDS, N-Acetyl-4,4’-diaminodiphenylsulfone, or N-Acetyldapsone, is a metabolite of Dapsone . Its chemical formula is C14H14N2O3S, and it has a molecular weight of 290.338 .


Molecular Structure Analysis

Monoacetyldapsone’s structure includes an acetamide group (CH3CONH2) attached to a sulfone group (SO2) and two phenyl groups (C6H5) . The InChI key is WDOCBIHNYYQINH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Monoacetyldapsone is a metabolite of Dapsone, which is transformed into Monoacetyldapsone and Dapsone hydroxylamine . The exact chemical reactions involving Monoacetyldapsone are not specified in the available resources.


Physical And Chemical Properties Analysis

Monoacetyldapsone has a water solubility of 0.117 mg/mL and a logP of 1.55 . It has a pKa (Strongest Acidic) of 13.5 and a pKa (Strongest Basic) of 2.03 . It has a hydrogen acceptor count of 4 and a hydrogen donor count of 2 .

Scientific Research Applications

  • Determination of Acetylator Phenotype

    MAD is crucial in determining the acetylator phenotype of patients. The plasma concentration ratio of MAD to dapsone can accurately assess acetylator phenotype, which has significant clinical applications (Carr et al., 1978).

  • Treatment of Leprosy

    MAD is a metabolite of dapsone (DDS), a standard drug for leprosy treatment. Its acetylation and rapid deacetylation in humans are key factors in DDS pharmacokinetics, influencing treatment efficacy (Ellard et al., 1972).

  • Binding by Human Plasma Proteins

    MAD's high binding rate to human plasma proteins (98 to 100%) is significant for understanding its limited urinary excretion and long plasma half-lives (Biggs & Levy, 1971).

  • High-Performance Liquid Chromatography (HPLC) Assay

    HPLC assays are developed for simultaneous analysis of DDS and MAD in blood and plasma. These assays are essential for pharmacokinetic studies and monitoring drug levels (Queiroz et al., 1997).

  • N-Acetylation Phenotyping

    The frequency of slow acetylators of MAD in different populations is a subject of study, influencing drug metabolism and treatment approaches (Irshaid et al., 1991).

  • Importance in Oral Clearance of Dapsone

    The study of MAD’s formation and its relationship with DDS’s oral clearance is crucial, especially in understanding DDS’s variable effects and toxicity (May et al., 1990).

Safety And Hazards

Monoacetyldapsone can cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

N-[4-(4-aminophenyl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOCBIHNYYQINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205040
Record name Monoacetyldapsone
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Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoacetyldapsone

CAS RN

565-20-8
Record name Monoacetyldapsone
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Record name Monoacetyldapsone
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Record name 565-20-8
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Record name Monoacetyldapsone
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Record name Monoacetyl dapsone
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Record name MONOACETYLDAPSONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
549
Citations
K Carr, JA Oates, AS Nies… - British Journal of Clinical …, 1978 - Wiley Online Library
… 3 The plasma concentrations of dapsone (DDS) and monoacetyldapsone (MAD) were … 4 The plasma concentration ratio of monoacetyldapsone to dapsone can accurately assess …
Number of citations: 79 bpspubs.onlinelibrary.wiley.com
JT Biggs, L Levy - … of the Society for Experimental Biology …, 1971 - journals.sagepub.com
… This work has demonstrated that acetylation of DDS to monoacetyldapsone ( 4-amino-4’-acetamidodiphenylsulfone, MADDS), an important metabolic process in the disposition of this …
Number of citations: 28 journals.sagepub.com
GR Gordon, JH Peters, DC Ghoul… - Proceedings of the …, 1975 - journals.sagepub.com
Female Buffalo and Lewis rats receiving 1.0 mg DDS/kg ip exhibited higher plasma levels of DDS and its monoacetylated metabolite, MADDS, than did male rats of each strain receiving …
Number of citations: 9 journals.sagepub.com
J Eljaschewitsch, J Padberg… - Therapeutic drug …, 1996 - journals.lww.com
… Simultaneous measurement of dapsone, monoacetyldapsone and pyrimethamine in human plasma. J Chromatogr 1984; 307: 426-31) were developed for simultaneous determination …
Number of citations: 37 journals.lww.com
Y Irshaid, A Adedoyin, M Lotze, RA Branch - Drug metabolism and …, 1994 - Citeseer
Dapsone (DOS) Is mstsbollzsd by N-hydroxylstlon and N-scety1son to DOS hydroxylamin.(DDS-NOH) and monoac. tyldspson.(MAD), rsspictlv&y. Th activities of ths two altsrnstlve and …
Number of citations: 15 citeseerx.ist.psu.edu
MA Abuirjeie, YM Irshaid, HF A1‐Hadidi… - Journal of clinical …, 1991 - Wiley Online Library
A rapid, specific and a one‐stage protein precipitation method for simultaneous estimation of dapsone (DDS) and monoacetyldapsone (MAD) concentration in plasma and urine using …
Number of citations: 13 onlinelibrary.wiley.com
RW Riley, L Levy - … of the Society for Experimental Biology …, 1973 - journals.sagepub.com
The characteristics of binding of DDS and MADDS by HSA and of DDS by MPA have been studied by means of an equilibrium dialysis technique and analyzed by means of the …
Number of citations: 22 journals.sagepub.com
Y Horai, T Ishizaki - Journal of Chromatography B: Biomedical Sciences …, 1985 - Elsevier
RESULTS As can be seen in Fig. 2, an appropriate UV wavelength selection was required for the analytes. Since the UV absorbance for m-APS was extremely low compared to those of …
Number of citations: 11 www.sciencedirect.com
CV Preuss, CK Svensson - Biochemical pharmacology, 1996 - Elsevier
The deacetylation of monoacetyldapsone (MADDS) was examined in liver microsomes and cytosol from male Sprague-Dawley rats, Golden Syrian hamsters, and Swiss Albino mice. All …
Number of citations: 20 www.sciencedirect.com
MM Lemnge, A Roenn, H Flachs, IC Bygbjerg - Journal of Chromatography …, 1993 - Elsevier
A sensitive, selective and rapid reversed-phase high-performance liquid chromatographic method was developed for the simultaneous analysis of dapsone, monoacetyldapsone and …
Number of citations: 21 www.sciencedirect.com

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